1-Methoxy-4-(propyldisulfanyl)benzene
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Overview
Description
1-Methoxy-4-(propyldisulfanyl)benzene is an organic compound with the molecular formula C10H14OS2 It is characterized by a benzene ring substituted with a methoxy group and a propyldisulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(propyldisulfanyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-4-iodobenzene with propyl disulfide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(propyldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1-Methoxy-4-(propyldisulfanyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxy-4-(propyldisulfanyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron donation, while the propyldisulfanyl group can undergo redox reactions. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
Comparison with Similar Compounds
- 1-Methoxy-4-(propylthio)benzene
- 1-Methoxy-4-(propyloxy)benzene
- 1-Methoxy-4-(propylamino)benzene
Comparison: 1-Methoxy-4-(propyldisulfanyl)benzene is unique due to the presence of the disulfide bond, which imparts distinct redox properties compared to its analogs with thio, oxy, or amino groups. This uniqueness makes it valuable for specific applications where redox activity is crucial.
Properties
CAS No. |
914264-51-0 |
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Molecular Formula |
C10H14OS2 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
1-methoxy-4-(propyldisulfanyl)benzene |
InChI |
InChI=1S/C10H14OS2/c1-3-8-12-13-10-6-4-9(11-2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
ATVYJLRMGVZGCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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